molecular formula C18H14N2O3S B467481 N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide CAS No. 642957-30-0

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide

Cat. No. B467481
CAS RN: 642957-30-0
M. Wt: 338.4g/mol
InChI Key: GUGVEVJFNHZSOM-UHFFFAOYSA-N
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Description

N-[(4-Phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a chemical compound with the molecular formula C18H14N2O3S . It has an average mass of 338.380 Da and a monoisotopic mass of 338.072510 Da .


Synthesis Analysis

The synthesis of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, was achieved by reacting furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding the product in excellent yields of 94% . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .


Molecular Structure Analysis

The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), 1 ether (aromatic), and 1 Furane .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the context of microbial resistance, researchers have explored furan-based compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Further studies are needed to explore their mechanism of action and optimize their effectiveness.

Anti-Cancer Potential

While not explicitly mentioned for this specific compound, furan derivatives have been investigated for their anti-cancer properties. Researchers have explored their effects on various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and liver cancer (Huh-7) . Investigating the anti-cancer potential of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide could be an interesting avenue.

properties

IUPAC Name

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGVEVJFNHZSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide

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